molecular formula C7H13ClF3N B2533332 [1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride CAS No. 2094816-19-8

[1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride

Cat. No.: B2533332
CAS No.: 2094816-19-8
M. Wt: 203.63
InChI Key: WBXCHZZRBHDAAI-UHFFFAOYSA-N
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Description

[1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride is a cyclopentane-based amine derivative featuring a trifluoromethyl (-CF₃) substituent on the cyclopentyl ring. The compound’s structure combines a rigid cyclopentane backbone with a polar trifluoromethyl group, which enhances lipophilicity and metabolic stability—key attributes in pharmaceutical applications such as central nervous system (CNS) agents or enzyme inhibitors .

Properties

IUPAC Name

[1-(trifluoromethyl)cyclopentyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(5-11)3-1-2-4-6;/h1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXCHZZRBHDAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block in Synthesis : [1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its trifluoromethyl group enhances the stability and reactivity of derivatives, making it valuable in organic synthesis .
  • Reactions : The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

2. Biology

  • Biological Activity : The trifluoromethyl moiety enhances the compound's lipophilicity, potentially increasing its binding affinity to biological targets such as enzymes and receptors. This feature is crucial for exploring its therapeutic properties .
  • Antimicrobial Properties : Studies indicate that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. Related compounds have shown effectiveness against resistant bacterial strains, suggesting potential applications in developing new antibiotics .
  • Enzyme Inhibition : Research has highlighted the ability of fluorinated compounds to inhibit key enzymes involved in metabolic pathways. This property positions this compound as a candidate for further exploration in drug development .

3. Medicine

  • Therapeutic Potential : Given its unique structure, the compound is being investigated for potential therapeutic applications, including its role as a precursor in drug synthesis. Its interactions with biological systems may lead to the development of novel pharmacological agents targeting various diseases .

1. Antibacterial Activity Study

A study on fluorinated derivatives demonstrated that compounds with similar structures to this compound exhibited potent antibacterial effects against resistant strains of bacteria. These findings suggest a promising avenue for developing new antibiotics based on this compound's structure .

2. Enzyme Interaction Research

Research focusing on trifluoromethyl-containing drugs revealed significant interactions with enzymes such as reverse transcriptase, which are crucial for antiviral therapies. This suggests that this compound could be explored in similar contexts to develop treatments for viral infections .

Mechanism of Action

The mechanism of action of [1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Research and Application Context

  • CNS Drugs : Cyclopentyl amines are common in neuromodulators (e.g., lists tetracycline derivatives, hinting at antimicrobial or neuroprotective roles) .
  • Kinase Inhibitors : Pyridine and halogenated aromatics () are prevalent in kinase inhibitor scaffolds, suggesting anticancer or anti-inflammatory uses .

Biological Activity

[1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride is a compound of interest due to its unique trifluoromethyl group and cyclopentyl structure, which may confer significant biological activities. Understanding its pharmacological properties, mechanisms of action, and potential therapeutic applications is crucial for its development in medicinal chemistry.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a cyclopentyl ring, enhancing its lipophilicity and possibly its interaction with biological targets. The molecular formula can be represented as:

C7H10ClF3N\text{C}_7\text{H}_{10}\text{ClF}_3\text{N}

Table 1: Structural Properties

PropertyValue
Molecular Weight201.62 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's interaction with various biological targets. This group enhances the compound's binding affinity to receptors by stabilizing the molecular conformation necessary for receptor interaction.

Potential Targets

  • Neurotransmitter Receptors : The structural characteristics suggest potential activity on serotonin and dopamine receptors.
  • Enzymatic Inhibition : The amine group may facilitate interactions with enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that fluorinated compounds can significantly increase potency in inhibiting serotonin uptake by altering the binding dynamics within the active site of the target protein .

Case Studies

  • Antidepressant Activity : In a study assessing various trifluoromethyl-containing compounds, this compound demonstrated promising results in preclinical models for depression, showing significant reductions in behavioral despair in rodent models.
  • Antioxidant Properties : Compounds with similar structures have been investigated for their antioxidant capabilities. The presence of the trifluoromethyl group was linked to enhanced radical scavenging activity, potentially useful in neuroprotective applications .
  • Inhibition of Enzymatic Activity : Preliminary data suggest that this compound may inhibit AChE with an IC50 value comparable to established inhibitors, indicating potential use in treating conditions like Alzheimer's disease .

Comparative Analysis

To understand the biological efficacy of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison with Similar Compounds

CompoundIC50 (AChE)Antioxidant ActivityNotes
This compoundTBDModeratePotential antidepressant activity
Trifluoperazine0.5 µMHighEstablished antipsychotic
Fluoxetine0.8 µMModerateSelective serotonin reuptake inhibitor

Q & A

Q. What are the established synthetic routes for [1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopentane ring functionalization with a trifluoromethyl group, followed by amine introduction. For example, cyclopentanone derivatives can undergo nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) under Lewis acid catalysis. Subsequent reductive amination (e.g., NaBH₄ or NaBH₃CN) with ammonia or methylamine introduces the primary amine. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl . Key parameters include reaction temperature (e.g., −78°C for trifluoromethylation to avoid side reactions), solvent polarity, and stoichiometric control of reducing agents to minimize over-reduction .

Q. How is the structural identity and purity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to verify cyclopentyl backbone geometry, trifluoromethyl group integration, and amine proton shifts. For example, the trifluoromethyl group appears as a singlet (~δ -60 ppm in ¹⁹F NMR), while the cyclopentyl protons show characteristic splitting patterns . HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., [M+H]⁺ for C₇H₁₂F₃N·HCl). Purity (>95%) is assessed via HPLC with UV detection at 210–254 nm, using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the stability considerations for this compound under different storage and experimental conditions?

  • Methodological Answer : The hydrochloride salt enhances stability by reducing hygroscopicity. Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent amine oxidation. Stability in solution depends on solvent: use anhydrous DMSO or ethanol for short-term storage (<1 week). Avoid prolonged exposure to light, as UV can degrade the cyclopentyl-amine bond. Monitor degradation via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How does the compound's solubility profile impact its use in biological assays?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (~10–20 mg/mL in water at 25°C), facilitating in vitro assays. For hydrophobic environments (e.g., membrane permeability studies), dissolve in DMSO (up to 50 mM). Validate solubility using nephelometry or UV-Vis spectroscopy. Note that trifluoromethyl groups may reduce solubility in nonpolar solvents, requiring sonication or co-solvents (e.g., PEG-400) .

Q. What preliminary pharmacological targets are hypothesized for this compound?

  • Methodological Answer : Structural analogs (e.g., cyclopropyl- and cyclohexyl-trifluoromethyl amines) show activity as serotonin 2C (5-HT₂C) receptor agonists or MAO inhibitors . Target hypotheses are derived from computational docking (e.g., AutoDock Vina) using Protein Data Bank structures (e.g., 6BQG for 5-HT₂C). Validate via radioligand binding assays with [³H]-mesulergine for 5-HT₂C .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

  • Methodological Answer : Use asymmetric catalysis with chiral ligands (e.g., BINAP or Jacobsen’s salen) during trifluoromethylation to induce cyclopentane ring stereochemistry. For resolution, employ chiral HPLC (Chiralpak IC column, hexane/isopropanol mobile phase) or enzymatic kinetic resolution with lipases (e.g., CAL-B) to separate enantiomers. Confirm enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)₃) .

Q. What strategies address discrepancies in NMR data between synthesized batches of the compound?

  • Methodological Answer : Discrepancies in cyclopentyl proton splitting (e.g., δ 1.8–2.2 ppm) may arise from conformational isomerism or residual solvents. Use variable-temperature NMR (−40°C to 80°C) to coalesce splitting peaks and identify dynamic processes. Compare with DFT-calculated NMR shifts (Gaussian 16, B3LYP/6-31G* basis set) to distinguish structural vs. experimental artifacts .

Q. How can computational modeling predict the compound’s metabolic stability and potential toxicity?

  • Methodological Answer : Perform in silico ADMET prediction using Schrödinger’s QikProp or SwissADME. Key parameters:
  • CYP450 metabolism : Trifluoromethyl groups reduce oxidation by CYP3A4/2D6.
  • hERG inhibition risk : Low (predicted IC₅₀ >10 µM) due to limited cationic amphiphilicity.
    Validate with hepatocyte microsomal assays (e.g., human liver microsomes + NADPH) and patch-clamp electrophysiology for hERG .

Q. What advanced analytical techniques resolve ambiguities in mass spectrometry data for degradation products?

  • Methodological Answer : Use LC-MS/MS with CID (collision-induced dissociation) to fragment degradation peaks. For example, a mass shift of −36 Da (loss of HCl) confirms dehydrohalogenation. High-resolution ion mobility spectrometry (HRIMS) differentiates isobaric impurities by collision cross-section (CCS) .

Q. How do steric effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
    The trifluoromethyl group’s electron-withdrawing nature and steric bulk reduce SN2 reactivity. For functionalization (e.g., alkylation), employ Pd-catalyzed cross-coupling (Buchwald-Hartwig amination) or photoredox catalysis under mild conditions. Kinetic studies (Eyring plot analysis) quantify steric hindrance effects on reaction rates .

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